molecular formula C7H11NOS B12869506 3,4-Dimethyl-5-((methylthio)methyl)isoxazole

3,4-Dimethyl-5-((methylthio)methyl)isoxazole

Cat. No.: B12869506
M. Wt: 157.24 g/mol
InChI Key: ANKUEKXZVVWPKN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound with the molecular formula C7H11NOS It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using tert-butyl nitrite or isoamyl nitrite to form 3,5-disubstituted isoxazoles . Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include CuCl, tert-butyl nitrite, isoamyl nitrite, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions yield 3,5-disubstituted isoxazoles, while reduction reactions produce the corresponding reduced forms of the compound .

Mechanism of Action

Biological Activity

3,4-Dimethyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structure that includes two methyl groups and a methylthio group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁NOS. Its structure features a five-membered ring containing one nitrogen and one oxygen atom, which is typical of isoxazole derivatives. The presence of the methylthio group at position 5 enhances its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting specific enzymes crucial for bacterial metabolism, which may lead to its potential use as an antibiotic agent. For example, studies have shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound have been investigated with promising results. Isoxazole derivatives are known to interfere with cancer cell proliferation pathways. In vitro studies demonstrated that this compound can inhibit growth in several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's ability to disrupt signaling pathways related to cell growth and survival suggests its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival, showcasing its antimicrobial potential.
  • Cell Proliferation Interference : It appears to disrupt pathways involved in cancer cell growth, possibly through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of this compound against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for various pathogens, indicating strong antibacterial properties.
  • Anticancer Evaluation : In another investigation involving MCF-7 cells, the compound exhibited an IC₅₀ value of approximately 15 µM, demonstrating significant cytotoxicity compared to control treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesAntibacterial ActivityAnticancer Activity
3,5-DimethylisoxazoleLacks methylthio group at position 5ModerateLow
4,5-DimethylisoxazoleLacks methylthio group at position 5LowModerate
3-MethylthioisoxazoleLacks dimethyl groups at positions 3 and 4LowModerate
This compound Unique combination of dimethyl and methylthio groupsHighHigh

This table illustrates how the unique structural features of this compound contribute to its enhanced biological activities compared to other isoxazole derivatives.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

3,4-dimethyl-5-(methylsulfanylmethyl)-1,2-oxazole

InChI

InChI=1S/C7H11NOS/c1-5-6(2)8-9-7(5)4-10-3/h4H2,1-3H3

InChI Key

ANKUEKXZVVWPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)CSC

Origin of Product

United States

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